molecular formula C11H12F3IN2O B1391940 N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide CAS No. 1002916-67-7

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Cat. No. B1391940
M. Wt: 372.13 g/mol
InChI Key: QHTWALZDQQXFBA-UHFFFAOYSA-N
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Description

“N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is a complex organic compound. It contains an iodine atom and a trifluoromethyl group attached to a pyridine ring, which is then linked to a pivalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The iodine and trifluoromethyl groups are attached to the third and fifth carbon atoms of the pyridine ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine and trifluoromethyl groups, as well as the pivalamide group. The iodine atom is a good leaving group, and the trifluoromethyl group is electron-withdrawing, which could make the pyridine ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine and trifluoromethyl groups could increase its molecular weight and possibly its volatility .

Scientific Research Applications

Molecular Structure and Crystal Properties

The molecular structure of compounds related to N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, such as those with pivalamide, pyridin, and hydroxy-methylphenyl moieties, have been studied. These molecules are not planar and their molecular conformation is stabilized by intramolecular hydrogen bonds. In crystals, molecules are linked by various hydrogen bonds, with some groups like tert-butyl group showing disorder over multiple sites (Atalay et al., 2016).

Chemical Reactivity and Derivatives Synthesis

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a key compound in the synthesis of various derivatives. For instance, its lithiation with tert-butyllithium in specific conditions leads to the formation of dilithium reagents, which react with electrophiles to produce substituted derivatives (Smith et al., 2013). Similarly, other related compounds demonstrate strong nucleophilic behavior, leading to the formation of diverse derivatives with potential applications in areas like antibacterial research (Al-Romaizan, 2019).

Catalytic and Coordination Chemistry

Compounds derived from N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide are used in coordination chemistry. For instance, heterometallic coordination polymers assembled from such derivatives show diverse topological features and potential applications in catalysis and sorption (Sotnik et al., 2015).

Novel Reactions and Mechanisms

The unique structure of related compounds enables novel chemical reactions. For instance, the interaction with trifluoroacetic acid leads to the formation of unexpected derivatives through intriguing mechanisms involving key intermediate steps (Flögel et al., 2004).

Complex Formation and Interaction Studies

The interaction of similar compounds with other elements like iodine has been studied, revealing complex formation and structural details, which are crucial for understanding potential pharmacological applications (Chernov'yants et al., 2011).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential applications in pharmaceuticals or agrochemicals .

properties

IUPAC Name

N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWALZDQQXFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Synthesis routes and methods

Procedure details

N-(5-(trifluoromethyl)pyridin-2-yl)pivalamide (22 g, 89.4 mmole) and TMEDA (33.3 ml, 223.4 mmole) were dissolved in THF (400 ml) under nitrogen and n-BuLi (139.6 ml, 223.4 mmole; 1.6 M solution in n-hexane) was added dropwise at −75° C. The mixture was stirred for 2 hours at −75° C. While maintaining this temperature a solution of iodine (56.7 g, 223.4 mmole) in THF (280 ml) was added dropwise and the reaction mixture was stirred for 2 hours. The reaction mixture was heated to 0° C. and quenched with saturated aqueous sodium thiosulfate solution. The aqueous phase was extracted with DCM (2×150 ml) and the combined organic phases were dried over MgSO4. After filtering off the drying agent and removing the solvent on a rotary evaporator the residue was purified by means of column chromatography (ether: cyclohexane=1:1) and N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (13 g, 39.1%) was thereby obtained.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
33.3 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
139.6 mL
Type
reactant
Reaction Step Two
Quantity
56.7 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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